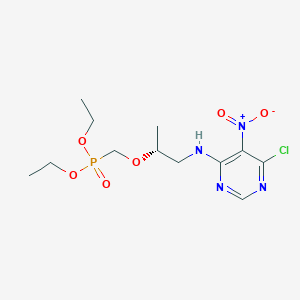

8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 8-Méthoxycarbonyloctanoyl 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside est un dérivé complexe de glucides. Il s'agit d'un intermédiaire très puissant utilisé dans diverses applications biochimiques et pharmaceutiques. Ce composé est particulièrement important dans la synthèse de médicaments ciblant les maladies liées à la glycosylation, telles que la maladie de Gaucher, la maladie de Pompe, la maladie de Fabry et la mucoviscidose.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 8-Méthoxycarbonyloctanoyl 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside implique plusieurs étapes. Généralement, le processus commence par la protection des groupes hydroxyle du D-galactopyranose à l'aide de groupes acétyle. Ceci est suivi par l'estérification du sucre protégé avec l'acide 8-méthoxycarbonyloctanoïque. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs acides et de solvants anhydres pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

Dans un environnement industriel, la production de ce composé est mise à l'échelle en utilisant des réacteurs à flux continu afin de maintenir des conditions de réaction constantes et d'améliorer l'efficacité. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle des paramètres de réaction est courante pour garantir la reproductibilité et la qualité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 8-Méthoxycarbonyloctanoyl 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside subit diverses réactions chimiques, notamment :

Hydrolyse : Les groupes acétyle peuvent être hydrolysés en conditions acides ou basiques pour obtenir les groupes hydroxyle libres.

Oxydation et réduction : Le groupe méthoxycarbonyle peut être oxydé ou réduit pour former différents dérivés.

Réactifs et conditions courants

Hydrolyse acide ou basique : Pour la déprotection des groupes acétyle.

Catalyseurs acides : Pour les réactions d'estérification.

Agents oxydants et réducteurs : Pour modifier le groupe méthoxycarbonyle.

Produits majeurs

Les produits majeurs formés à partir de ces réactions comprennent des sucres déprotégés, divers esters et des dérivés oxydés ou réduits du composé d'origine.

Applications de recherche scientifique

Le 8-Méthoxycarbonyloctanoyl 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Comme intermédiaire dans la synthèse de glucides complexes et de glycosides.

Biologie : Pour étudier les processus de glycosylation et développer des inhibiteurs de la glycosylation.

Médecine : Dans le développement de médicaments pour traiter les maladies liées à la glycosylation.

Industrie : En tant que composant dans la production de produits chimiques et de produits pharmaceutiques spécialisés.

Mécanisme d'action

Le composé exerce ses effets principalement par son rôle dans les processus de glycosylation. Il agit comme un substrat ou un inhibiteur dans les réactions enzymatiques impliquant des glycosyltransférases. Les cibles moléculaires comprennent diverses enzymes impliquées dans la synthèse et la modification des glycoprotéines et des glycolipides. Les voies affectées par ce composé sont cruciales pour la communication cellulaire, le repliement des protéines et la réponse immunitaire.

Applications De Recherche Scientifique

8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is used extensively in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: For studying glycosylation processes and developing glycosylation inhibitors.

Medicine: In the development of drugs for treating glycosylation-related diseases.

Industry: As a component in the production of specialized chemicals and pharmaceuticals.

Mécanisme D'action

The compound exerts its effects primarily through its role in glycosylation processes. It acts as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases. The molecular targets include various enzymes involved in the synthesis and modification of glycoproteins and glycolipids. The pathways affected by this compound are crucial for cellular communication, protein folding, and immune response.

Comparaison Avec Des Composés Similaires

Composés similaires

- Méthyl 8-(2,3,4,6-tétra-O-acétyl-β-D-galactopyranosyloxy)octanoate

- Acide octanoïque, 8-[(2,3,4,6-tétra-O-acétyl-β-D-galactopyranosyl)oxy]-, ester méthylique

Unicité

Le 8-Méthoxycarbonyloctanoyl 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside est unique en raison de sa structure spécifique, qui combine un groupe méthoxycarbonyle avec un galactopyranoside protégé. Cette combinaison améliore sa stabilité et sa réactivité, ce qui en fait un intermédiaire précieux dans la synthèse de molécules complexes. Sa capacité à participer à diverses réactions chimiques et son rôle dans les processus de glycosylation le distinguent des autres composés similaires.

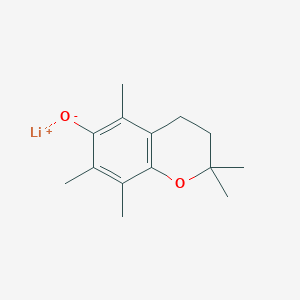

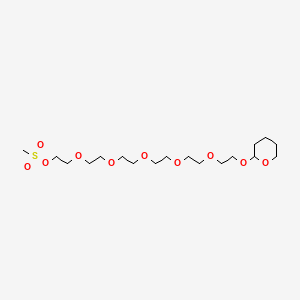

Propriétés

Formule moléculaire |

C24H36O13 |

|---|---|

Poids moléculaire |

532.5 g/mol |

Nom IUPAC |

1-O-methyl 9-O-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate |

InChI |

InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3/t18-,21+,22+,23-,24+/m1/s1 |

Clé InChI |

OEKGNKBFJPVGPL-XNQICQOHSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)

![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)

![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)

![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)